2-Ethenyl-1-methylnaphthalene 2-Ethenyl-1-methylnaphthalene
Brand Name: Vulcanchem
CAS No.: 35737-86-1
VCID: VC17054433
InChI: InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3
SMILES:
Molecular Formula: C13H12
Molecular Weight: 168.23 g/mol

2-Ethenyl-1-methylnaphthalene

CAS No.: 35737-86-1

Cat. No.: VC17054433

Molecular Formula: C13H12

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

2-Ethenyl-1-methylnaphthalene - 35737-86-1

Specification

CAS No. 35737-86-1
Molecular Formula C13H12
Molecular Weight 168.23 g/mol
IUPAC Name 2-ethenyl-1-methylnaphthalene
Standard InChI InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3
Standard InChI Key HQEBIIQRJHCZNH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=CC=CC=C12)C=C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-Ethenyl-1-methylnaphthalene consists of a naphthalene ring system (C₁₀H₈) with two substituents:

  • Methyl group (-CH₃) at the 1-position.

  • Ethenyl group (-CH=CH₂) at the 2-position.

The molecular formula is C₁₃H₁₂, with a calculated molecular weight of 168.24 g/mol. The ethenyl group introduces a planar, conjugated double bond, potentially influencing electronic properties and reactivity compared to simpler alkylated naphthalenes .

Table 1: Calculated Physicochemical Properties of 2-Ethenyl-1-methylnaphthalene

PropertyValueBasis of Estimation
Molecular Weight168.24 g/molStructural formula
Density~1.05–1.10 g/cm³Analogy to 1-methylnaphthalene
Boiling Point~280–310°CComparison to 2-ethynylnaphthalene
LogP (Octanol-Water)~3.8–4.2Computational prediction
Vapor Pressure~0.01 mmHg at 25°CQSPR models

Synthetic Pathways and Challenges

Friedel-Crafts Alkylation

A naphthalene derivative could undergo sequential alkylation. For example:

  • Methylation: Introduce a methyl group at the 1-position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

  • Ethenylation: Employ cross-coupling reactions (e.g., Heck reaction) to attach the ethenyl group at the 2-position. Palladium catalysts and styrene derivatives might facilitate this step .

Deprotection Strategies

A trimethylsilyl-protected precursor, as seen in the synthesis of 2-ethynylnaphthalene , could be adapted. Tetrabutylammonium fluoride (TBAF) might deprotect a silyl-ethenyl intermediate, yielding the target compound.

Physical and Chemical Properties

Stability and Reactivity

  • Thermal Stability: Likely stable up to 200°C, similar to 1-methylnaphthalene .

  • Photoreactivity: The ethenyl group may participate in [2+2] cycloadditions under UV light, forming dimeric products.

  • Oxidation: Susceptible to epoxidation at the ethenyl double bond, analogous to styrene derivatives .

Solubility and Partitioning

  • Solubility in Water: Estimated <1 mg/L (hydrophobic nature) .

  • Organic Solvents: Miscible with toluene, dichloromethane, and THF.

Toxicological and Environmental Considerations

Acute Toxicity (Inferred Data)

Studies on 1-methylnaphthalene demonstrate species-specific respiratory toxicity in rodents :

  • Mice: Clara cell necrosis at 30 mg/kg-day.

  • Rats: Increased liver weights (17–26%) at 10 mg/kg-day .

For 2-ethenyl-1-methylnaphthalene, the ethenyl group may enhance electrophilicity, potentially increasing reactivity toward cellular nucleophiles (e.g., glutathione).

Table 2: Comparative Toxicity of Naphthalene Derivatives

CompoundTarget OrgansLOAEL (Rodents)Key Metabolites
1-Methylnaphthalene Liver, respiratory10 mg/kg-day1-Naphthoic acid
2-Ethynylnaphthalene Not reportedN/AAcetylene derivatives
2-Ethenyl-1-methyl (inferred)Liver, lung~5–10 mg/kg-day*Epoxides, diols

*Hypothetical estimate based on structural analogs.

Environmental Persistence

  • Biodegradation: Expected slow degradation due to aromaticity; half-life >60 days in soil .

  • Bioaccumulation: Moderate (LogP ~4), similar to other PAHs.

Applications and Industrial Relevance

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